molecular formula C13H15NO2 B182808 N-Desisopropylpropranolol CAS No. 20862-11-7

N-Desisopropylpropranolol

Cat. No. B182808
CAS RN: 20862-11-7
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-UHFFFAOYSA-N
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Description

N-Desisopropylpropranolol is a compound with the molecular formula C13H15NO2 . It is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug used for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension .


Chemical Reactions Analysis

N-Desisopropylpropranolol is generated from propranolol by side-chain N-desisopropylation . It is metabolized to naphthoxylactic acid in rat liver . The metabolism involves monoamine oxidase (MAO) deaminating N-Desisopropylpropranolol to an aldehyde intermediate, and mitochondrial aldehyde dehydrogenase (ALDH) subsequently catalyzes the enantioselective metabolism of the aldehyde intermediate to naphthoxylactic acid .

Scientific Research Applications

  • Analytical Techniques:

    • Fluorometric determination of N-desisopropylpropranolol in plasma and urine has been developed, offering a method to analyze its presence and concentration in biological fluids (Schäfer, Geissler, & Mutschler, 1977).
    • Capillary zone electrophoresis has been used for determining propranolol and N-desisopropylpropranolol in human urine, showing its utility in sensitive and rapid drug analysis (Nevado, Flores, Peñalvo, & Bernardo, 2006).
  • Metabolism Studies:

    • Studies have explored the side-chain metabolism of propranolol, involving monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver (Imamura, Wu, Noda, & Noda, 2002).
    • Another study investigated the involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver, offering insights into the enzymatic pathways involved in its metabolism (Wu, Noda, Noda, & Imamura, 2001).
  • Pharmacokinetic Research:

    • LC/MS/MS determination of propranolol and its metabolites, including N-desisopropylpropranolol, in rat plasma has been developed for pharmacokinetic studies (Min, 2005).
    • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites, including N-desisopropylpropranolol, in infants' plasma, demonstrates the applicability of these methods in pediatric pharmacology (He et al., 2018).

properties

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943119
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desisopropylpropranolol

CAS RN

20862-11-7
Record name (±)-Desisopropylpropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desisopropylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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